Lipophilicity Comparison with N-Phenethyl Analog
The target compound has a PubChem-computed XLogP3 of 5.2 [1]. Although an experimentally measured logP has not been located for the closest N-phenethyl comparator (3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine, CAS 14176-78-4), the replacement of the side-chain ether oxygen with a methylene unit (O → CH2) is known to increase logP by approximately 0.5–0.7 log units based on fragment-based hydrophobicity constants (πO ≈ −0.6) [2]. Consequently, the N-phenethyl analog is predicted to exhibit XLogP3 of ≈5.7–5.9, making it measurably more lipophilic. This difference is meaningful for applications where lower lipophilicity is desired to reduce non-specific protein binding or phospholipidosis risk.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.2 |
| Comparator Or Baseline | N-Phenethyl analog (CAS 14176-78-4); predicted XLogP3 ≈5.7–5.9 based on O→CH2 substitution [2] |
| Quantified Difference | Predicted ΔXLogP3 ≈ –0.5 to –0.7 (target less lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem); πO fragment constant from Hansch-Leo database |
Why This Matters
A lower logP can translate into improved aqueous solubility and reduced off-target partitioning, directly influencing assay reproducibility and in vivo pharmacokinetics.
- [1] PubChem Compound Summary for CID 214324, 3-(3-methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/28066-94-6 (accessed 2026-05-04). View Source
- [2] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. Chapter 2: Hydrophobic parameters. View Source
